(4-((2,4-Dimethylpiperazin-1-yl)methyl)piperidin-1-yl)(4-methylthiophen-2-yl)methanone diformate
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Overview
Description
The compound (4-((2,4-Dimethylpiperazin-1-yl)methyl)piperidin-1-yl)(4-methylthiophen-2-yl)methanone diformate is a complex organic molecule featuring a piperidine and piperazine ring system, along with a thiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-((2,4-Dimethylpiperazin-1-yl)methyl)piperidin-1-yl)(4-methylthiophen-2-yl)methanone diformate typically involves multi-step organic reactions. One common route includes:
Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the piperazine moiety: This step often involves nucleophilic substitution reactions where the piperidine ring is functionalized with a piperazine derivative.
Attachment of the thiophene group: This is usually done through a coupling reaction, such as Suzuki or Stille coupling, using a thiophene boronic acid or stannane.
Formylation: The final step involves the formylation of the compound to introduce the diformate group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene moiety, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The piperidine and piperazine rings can undergo nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperidine or piperazine derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological systems, particularly those involving piperidine and piperazine receptors.
Medicine: Potential therapeutic applications due to its structural similarity to known pharmacologically active compounds.
Industry: Use in the development of new materials or as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of (4-((2,4-Dimethylpiperazin-1-yl)methyl)piperidin-1-yl)(4-methylthiophen-2-yl)methanone diformate is likely related to its ability to interact with specific molecular targets, such as receptors or enzymes. The piperidine and piperazine rings are known to interact with neurotransmitter receptors, while the thiophene moiety may contribute to binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(4-((2,4-Dimethylpiperazin-1-yl)methyl)piperidin-1-yl)(4-methylphenyl)methanone: Similar structure but with a phenyl group instead of a thiophene.
(4-((2,4-Dimethylpiperazin-1-yl)methyl)piperidin-1-yl)(4-methylfuran-2-yl)methanone: Similar structure but with a furan group instead of a thiophene.
Uniqueness
The presence of the thiophene moiety in (4-((2,4-Dimethylpiperazin-1-yl)methyl)piperidin-1-yl)(4-methylthiophen-2-yl)methanone diformate may confer unique electronic properties and binding affinities, making it distinct from its analogs with phenyl or furan groups.
Properties
IUPAC Name |
[4-[(2,4-dimethylpiperazin-1-yl)methyl]piperidin-1-yl]-(4-methylthiophen-2-yl)methanone;formic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N3OS.2CH2O2/c1-14-10-17(23-13-14)18(22)20-6-4-16(5-7-20)12-21-9-8-19(3)11-15(21)2;2*2-1-3/h10,13,15-16H,4-9,11-12H2,1-3H3;2*1H,(H,2,3) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBVRBSGAECIGAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1CC2CCN(CC2)C(=O)C3=CC(=CS3)C)C.C(=O)O.C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H33N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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